4-Bromo-2-(trifluoromethyl)benzenethiol
Overview
Description
“4-Bromo-2-(trifluoromethyl)benzenethiol” is a chemical compound with the molecular formula C7H4BrF3S . It is a derivative of benzenethiol, where one of the hydrogen atoms in the benzene ring is replaced by a bromine atom and another hydrogen atom is replaced by a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a bromine atom and a trifluoromethyl group attached to it . The exact positions of these substituents on the benzene ring can vary, leading to different isomers .Scientific Research Applications
Conductive Properties
Reed et al. (1997) demonstrated the conductance of molecular junctions using molecules of benzene-1,4-dithiol self-assembled onto gold electrodes, highlighting the fundamental role of sulfur-containing aromatic molecules in molecular-scale electronics Reed, M., Zhou, C., Muller, C., Burgin, T., & Tour, J. (1997). Conductance of a Molecular Junction. Science, 278(5336), 252-254.
Radical Addition Reactions
Yorimitsu et al. (2001) explored triethylborane-induced bromine atom-transfer radical addition in aqueous media, indicating the potential of halogenated compounds in facilitating radical reactions under diverse solvent conditions Yorimitsu, H., Shinokubo, H., Matsubara, S., Oshima, K., Omoto, K., & Fujimoto, H. (2001). Triethylborane-induced bromine atom-transfer radical addition in aqueous media: study of the solvent effect on radical addition reactions. The Journal of Organic Chemistry, 66(23), 7776-85.
Metalation and Regioselectivity
Mongin et al. (1996) investigated the metalation of halobenzotrifluorides, revealing how chloro and bromo substituents influence deprotonation adjacent to halogen substituents, offering insights into regioselective syntheses Mongin, F., Desponds, O., & Schlosser, M. (1996). Reagent-modulated optional site selectivities: the metalation of o-, m- and p-halobenzotrifluorides. Tetrahedron Letters, 37, 2767-2770.
Aryl Radical Cyclization
Majumdar and Alam (2006) presented the regioselective unusual formation of spirocyclic compounds through aryl radical cyclization, showcasing the use of halogenated compounds in synthesizing complex organic frameworks Majumdar, K., & Alam, S. (2006). Regioselective unusual formation of spirocyclic 4-{2'-benzo(2',3'-dihydro)furo}- 9-methyl-2,3,9-trihydrothiopyrano[2,3-b]indole by 4-exo-trig aryl radical cyclization and rearrangement. Organic Letters, 8(18), 4059-62.
Safety and Hazards
The safety data sheet for a similar compound, “4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate personal protective equipment and ensure adequate ventilation .
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals could potentially influence the action, efficacy, and stability of “4-Bromo-2-(trifluoromethyl)benzenethiol”. For example, the compound might be more stable and effective under certain conditions .
Properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)benzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3S/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPGBNVNPXUGPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.